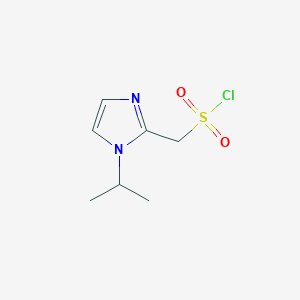

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . This compound is characterized by the presence of an imidazole ring substituted with an isopropyl group and a methanesulfonyl chloride group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of (1-isopropyl-1H-imidazol-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.

Oxidation and reduction: The major products are the oxidized or reduced forms of the imidazole ring, which can further react to form various derivatives.

Scientific Research Applications

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride has several applications in scientific research, including:

Biology: It is used in the modification of biomolecules such as peptides and proteins to study their structure and function.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The imidazole ring can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

(1H-imidazol-2-yl)methanesulfonyl chloride: Similar structure but lacks the isopropyl group, leading to different reactivity and applications.

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Contains an adamantyl group, which provides steric hindrance and affects its chemical behavior.

Uniqueness

The presence of the isopropyl group in (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride imparts unique steric and electronic properties, making it a valuable reagent in organic synthesis and research applications. Its ability to form stable sulfonamide and sulfonate derivatives is particularly noteworthy .

Biological Activity

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10ClN3O2S

- Molecular Weight : 201.68 g/mol

- IUPAC Name : this compound

- Structure :

Cl S O O C N C1C CN C1 C C C

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Isopropyl imidazole and methanesulfonyl chloride.

- Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial activity. Specifically, this compound has demonstrated effectiveness against various strains of bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae.

In vitro assays reveal that this compound has an IC50 value comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or other metabolic pathways.

- Receptor Interaction : It can interact with biological receptors, modulating signaling pathways related to inflammation and immune response .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several imidazole derivatives, including this compound. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against MRSA strains, highlighting its potential as a new antibiotic candidate .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment conducted on various cancer cell lines, the compound exhibited selective cytotoxicity. The MTT assay results indicated that it could induce apoptosis in human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 Value |

|---|---|---|

| This compound | Antibacterial | 10 µg/mL against MRSA |

| 2-Methylimidazole | Antimicrobial | 15 µg/mL |

| 4-Nitroimidazole | Anticancer | 20 µg/mL |

Properties

Molecular Formula |

C7H11ClN2O2S |

|---|---|

Molecular Weight |

222.69 g/mol |

IUPAC Name |

(1-propan-2-ylimidazol-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |

InChI Key |

SRRVMUVVMXJUFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CN=C1CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.